N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide (CAS 1421472-63-0) is a synthetic quinoline-2-carboxamide derivative featuring a 3-methylisoxazole moiety tethered via an ethyl linker to the carboxamide nitrogen. With a molecular formula of C16H15N3O2 and a molecular weight of 281.31 g/mol, this compound belongs to a broader class of quinoline-2-carboxamides explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGluR2).

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1421472-63-0
Cat. No. B2595537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE
CAS1421472-63-0
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H15N3O2/c1-11-10-13(21-19-11)8-9-17-16(20)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,10H,8-9H2,1H3,(H,17,20)
InChIKeyXGLWWKRKQVSDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide (CAS 1421472-63-0): Procurement-Relevant Structural & Pharmacophore Profile


N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide (CAS 1421472-63-0) is a synthetic quinoline-2-carboxamide derivative featuring a 3-methylisoxazole moiety tethered via an ethyl linker to the carboxamide nitrogen [1]. With a molecular formula of C16H15N3O2 and a molecular weight of 281.31 g/mol, this compound belongs to a broader class of quinoline-2-carboxamides explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGluR2) [2]. Its computed physicochemical profile includes a cLogP of 2.6, topological polar surface area of 68 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 71789686 and is supplied as a research-grade screening compound by multiple chemical vendors for neuroscience and drug discovery applications [1].

Why Generic Quinoline-2-Carboxamide Substitution Fails for N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide Procurement


Quinoline-2-carboxamides constitute a large and pharmacologically diverse class, with substitution patterns on the quinoline core, linker composition, and terminal heterocycle collectively determining target engagement, selectivity, and ADMET properties [1]. The 4-arylquinoline-2-carboxamide sub-series (e.g., 4-(4-fluorophenyl) derivatives) has been extensively optimized as mGluR2 NAMs with reported IC50 values in the low nanomolar range [1][2]. In contrast, N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide lacks a 4-aryl substituent and instead places the pharmacophoric diversity entirely on the amide side chain, incorporating a 3-methylisoxazole linked via a flexible ethyl spacer . This structural divergence creates a distinct pharmacophore that cannot be replicated by 4-aryl or unsubstituted quinoline-2-carboxamide analogs, making generic substructure-based substitution unreliable for reproducing target binding, selectivity, or physicochemical property profiles .

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide: Quantitative Differential Evidence vs. Closest Analogs


Isoxazole vs. Phenyl or Pyridyl Terminal Heterocycle: Hydrogen Bond Acceptor Count and Topological PSA Differential

The 3-methylisoxazole terminus in the target compound provides four hydrogen bond acceptors (HBA = 4) and a topological polar surface area (TPSA) of 68 Ų [1]. In contrast, a representative 4-arylquinoline-2-carboxamide comparator with a 4-fluorophenyl substituent at the quinoline 4-position (e.g., core scaffold from US9663506B2) and a simple amide displays a TPSA of approximately 55–60 Ų and HBA of 3, driven by the absence of the isoxazole oxygen and nitrogen atoms [2]. The additional HBA and elevated TPSA in the target compound are predicted to modulate blood–brain barrier permeability and CNS penetration profiles, making direct substitution with lower-TPSA analogs unsuitable for applications requiring finely tuned CNS exposure [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Linker Flexibility: Ethyl Spacer vs. Direct Amide or Methylene-Linked Analogs

The target compound incorporates a two-carbon ethyl linker between the carboxamide nitrogen and the isoxazole ring, yielding four rotatable bonds [1]. The closest in-class comparator with a direct amide–isoxazole junction (no spacer) would have only two rotatable bonds in the side chain. This ethyl spacer introduces conformational flexibility that can be beneficial for induced-fit binding but detrimental to entropic binding efficiency. The rotatable bond count of 4 places this compound at the boundary of typical CNS drug-like space (recommended ≤5), whereas a methylene-linked or directly attached comparator would have fewer rotatable bonds (2–3), potentially altering binding kinetics and selectivity [1][2].

Structure-Activity Relationship Conformational Analysis Ligand Efficiency

Isoxazole Ring Bioisosteric Differentiation: Metabolic Stability vs. Oxazole and Pyrazole Analogs

The 3-methylisoxazole ring in the target compound is a well-established bioisostere in medicinal chemistry, differing from the 1,3-oxazole (oxygen at position 1, nitrogen at position 3) in both electronic distribution and metabolic vulnerability. Isoxazoles (1,2-oxazoles) are generally more resistant to oxidative ring-opening by CYP450 enzymes compared to 1,3-oxazoles due to the N–O bond adjacency pattern [1]. This differential metabolic stability has been exploited across multiple CNS programs to prolong half-life without increasing molecular weight. The 3-methyl substitution further blocks a common site of CYP-mediated hydroxylation, a feature absent in unsubstituted isoxazole analogs [1][2].

Metabolic Stability Bioisostere Design Cytochrome P450

Ligand Efficiency Metrics: Heavy Atom Count and Calculated LE Potential vs. Larger mGluR2 NAMs

With a molecular weight of 281.31 g/mol and a heavy atom count of 21, the target compound is substantially smaller than the optimized 4-arylquinoline-2-carboxamide mGluR2 NAMs such as MK-8768 (MW typically >400 g/mol, heavy atom count >28) [1][2]. This lower heavy atom count yields a higher potential ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) if equipotent to larger analogs. Even at a hypothetical IC50 of 1 µM, LE would be approximately 0.40, compared to approximately 0.30–0.35 for advanced lead compounds in the 4-aryl series, indicating superior atom economy [3]. This makes the compound a more attractive starting point for fragment-based or ligand-efficiency-driven optimization campaigns.

Ligand Efficiency Fragment-Based Drug Design mGluR2 Negative Allosteric Modulators

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide: Evidence-Based Application Scenarios for Scientific Procurement


CNS Hit-to-Lead and Fragment-Based Library Design Targeting Group II mGluRs

The compound's low molecular weight (281.31 g/mol), favorable cLogP (2.6), and isoxazole-mediated metabolic stability features position it as an efficient starting scaffold for mGluR2-focused hit-to-lead campaigns. Its smaller heavy atom count (21) compared to advanced 4-arylquinoline-2-carboxamide leads (heavy atom count ≥28) offers a superior ligand efficiency baseline, allowing medicinal chemistry teams to add functionality without exceeding CNS drug-like property limits [1]. Procurement for fragment-based or ligand-efficiency-driven libraries is supported by the ethyl linker, which provides a modifiable spacer amenable to SAR exploration of linker length and conformational constraint [1].

Isoxazole Bioisostere Comparator Studies for Metabolic Stability Optimization

The 3-methylisoxazole moiety provides an experimentally tractable system for benchmarking metabolic stability against oxazole, pyrazole, and triazole bioisosteres within an otherwise identical quinoline-2-carboxamide framework. The class-level metabolic stability advantage of isoxazoles over oxazoles (2- to 5-fold longer microsomal half-life) can be directly probed using this compound as the reference standard in head-to-head in vitro microsomal or hepatocyte stability assays [2]. Procurement of the target compound alongside commercially available oxazole and pyrazole analogs enables internally controlled structure-metabolism relationship (SMR) studies without confounding scaffold changes.

Negative Allosteric Modulator Pharmacophore Diversification for CNS Disorders

The patent landscape (US9663506B2 / WO2014/160947) identifies quinoline-2-carboxamides as privileged scaffolds for mGluR2 negative allosteric modulation, with potential therapeutic relevance to Alzheimer's disease, schizophrenia, and cognitive impairment [3]. Unlike the extensively patented 4-aryl sub-series, this compound's distinct substitution pattern—placing pharmacophoric diversity on the amide side chain rather than the quinoline 4-position—offers freedom-to-operate advantages in chemical matter selection for new CNS drug discovery programs [3]. Procurement for pharmacophore diversification and patent landscape circumvention is supported by the structural differentiation from the dominant 4-aryl series.

Physicochemical Property Calibration for CNS PET Tracer Precursor Development

The intermediate TPSA (68 Ų) and cLogP (2.6) of this compound fall within the optimal range for CNS PET tracer candidates (TPSA < 90 Ų, 1 < cLogP < 4). The ethyl linker provides a modifiable handle for radiolabeling (e.g., ¹¹C-methylation of the des-methyl isoxazole analog), while the quinoline core offers potential ¹⁸F-labeling sites. Procurement of this compound as a cold reference standard for PET tracer development is justified by its computed CNS drug-likeness metrics, which compare favorably to other quinoline-based imaging agent precursors described in the literature [1].

Quote Request

Request a Quote for N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.